
(2S)-1,1-difluorobutan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,1-difluorobutan-2-amine;hydrochloride, also known as DFBA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. DFBA is a chiral molecule that contains two fluorine atoms and an amine group, which makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-1,1-difluorobutan-2-amine;hydrochloride is not well understood. However, it has been suggested that (2S)-1,1-difluorobutan-2-amine;hydrochloride may act as a neurotransmitter or neuromodulator in the brain. (2S)-1,1-difluorobutan-2-amine;hydrochloride has been shown to bind to the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. (2S)-1,1-difluorobutan-2-amine;hydrochloride may also inhibit the reuptake of these neurotransmitters by binding to their respective transporters.
Biochemical and Physiological Effects
(2S)-1,1-difluorobutan-2-amine;hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2S)-1,1-difluorobutan-2-amine;hydrochloride can increase the release of dopamine, norepinephrine, and serotonin in rat brain synaptosomes. (2S)-1,1-difluorobutan-2-amine;hydrochloride has also been shown to increase the locomotor activity of rats in a dose-dependent manner. In vivo studies have shown that (2S)-1,1-difluorobutan-2-amine;hydrochloride can reduce the immobility time in the forced swim test, which is a measure of antidepressant activity. (2S)-1,1-difluorobutan-2-amine;hydrochloride has also been shown to have analgesic and anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of using (2S)-1,1-difluorobutan-2-amine;hydrochloride in lab experiments is its high purity and stability. (2S)-1,1-difluorobutan-2-amine;hydrochloride can be synthesized with high enantioselectivity, which makes it a valuable building block for the synthesis of chiral compounds. (2S)-1,1-difluorobutan-2-amine;hydrochloride is also stable under various conditions, which makes it easy to handle in lab experiments. However, one limitation of using (2S)-1,1-difluorobutan-2-amine;hydrochloride is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for research on (2S)-1,1-difluorobutan-2-amine;hydrochloride. One direction is to further investigate its mechanism of action and its potential as a neurotransmitter or neuromodulator. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. Additionally, (2S)-1,1-difluorobutan-2-amine;hydrochloride can be used as a building block for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.
合成法
(2S)-1,1-difluorobutan-2-amine;hydrochloride can be synthesized using various methods, including the reductive amination of 2,2-difluoroacetaldehyde with (S)-2-amino-1-butanol, followed by the protection of the amine group with a suitable protecting group, such as Boc or Fmoc. The protected amine can then be deprotected with an acid to yield (2S)-1,1-difluorobutan-2-amine;hydrochloride. Another method involves the reductive amination of 2,2-difluoroacetaldehyde with (S)-2-amino-1-butanol in the presence of a chiral catalyst, such as a cinchona alkaloid. This method yields (2S)-1,1-difluorobutan-2-amine;hydrochloride with high enantioselectivity.
科学的研究の応用
(2S)-1,1-difluorobutan-2-amine;hydrochloride has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. For example, (2S)-1,1-difluorobutan-2-amine;hydrochloride has been used in the synthesis of the antiviral drug Tenofovir disoproxil fumarate, which is used to treat HIV and hepatitis B. (2S)-1,1-difluorobutan-2-amine;hydrochloride has also been used in the synthesis of the insecticide Flubendiamide, which is used to control pests in crops.
特性
IUPAC Name |
(2S)-1,1-difluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBUHXKNAHKAPX-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)
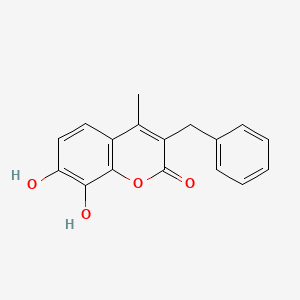
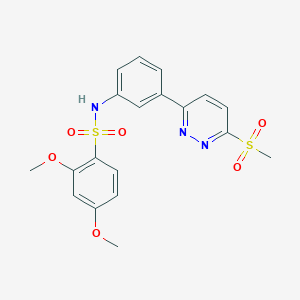

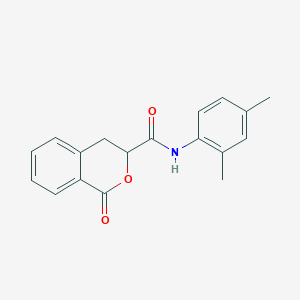
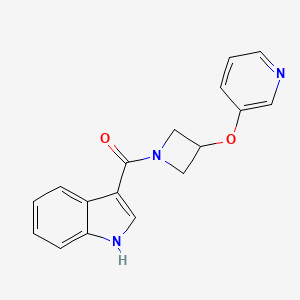
![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2562859.png)


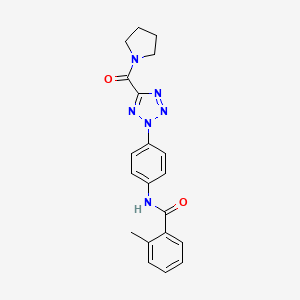
![2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2562867.png)